molecular formula C24H21N5O B4288762 DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE

DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE

Cat. No.: B4288762
M. Wt: 395.5 g/mol
InChI Key: BHQKVVGNCAIGEQ-UHFFFAOYSA-N
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Description

The compound “DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE” is a hypothetical chemical entity used for illustrative purposes in scientific discussions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE” involves several synthetic routes, each with specific reaction conditions. Common methods include:

    Direct Synthesis: Combining precursor molecules under controlled conditions to form “this compound”.

    Catalytic Reactions: Using catalysts to facilitate the formation of “this compound” from simpler compounds.

    Metathesis Reactions: Involving the exchange of parts between two reacting chemical species to form “this compound”.

Industrial Production Methods

In an industrial setting, “this compound” is produced using large-scale reactors with optimized conditions for yield and purity. Common methods include:

    Batch Processing: Producing “this compound” in discrete batches with precise control over reaction parameters.

    Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and “this compound” is continuously extracted.

Chemical Reactions Analysis

Types of Reactions

“DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE” undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Replacing one functional group with another in the “this compound” molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield “this compound-Oxide”, while reduction may yield “this compound-Reduced”.

Scientific Research Applications

“DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

[2-cyano-2-[5-cyano-2-cyclopropyl-2-hydroxy-3-(2-methylpyridin-1-ium-1-yl)-4-phenyl-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-16-7-5-6-12-29(16)23-21(17-8-3-2-4-9-17)20(15-27)22(18(13-25)14-26)28-24(23,30)19-10-11-19/h2-9,12,19,21,23,28,30H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQKVVGNCAIGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE
Reactant of Route 2
DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE
Reactant of Route 3
DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE
Reactant of Route 4
DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE
Reactant of Route 5
DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE
Reactant of Route 6
DICYANO({5'-CYANO-2'-CYCLOPROPYL-2'-HYDROXY-2-METHYL-4'-PHENYL-1'2'3'4'-TETRAHYDRO-1LAMBDA5-[13'-BIPYRIDIN]-1-YLIUM-6'-YL})METHANIDE

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